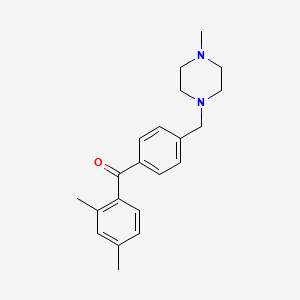

2,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone

Descripción

2,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone (CAS 898783-71-6) is a benzophenone derivative with a molecular formula of C₂₁H₂₆N₂O and a molecular weight of 322.44 g/mol . Its structure features two methyl groups at the 2- and 4-positions of one aromatic ring and a 4-methylpiperazinomethyl group at the 4'-position of the second aromatic ring. Predicted physicochemical properties include a density of 1.083 g/cm³ and a boiling point of 450.5±45.0 °C, suggesting moderate lipophilicity and thermal stability .

Propiedades

IUPAC Name |

(2,4-dimethylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-4-9-20(17(2)14-16)21(24)19-7-5-18(6-8-19)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFTWGZBOQICMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642975 | |

| Record name | (2,4-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-71-6 | |

| Record name | (2,4-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 2,4-dimethylbenzoyl chloride with 4-methylpiperazine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2,4-dimethylbenzoyl chloride and 4-methylpiperazine.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Temperature: The reaction is typically performed at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 2,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone may involve more scalable and efficient methods. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Aplicaciones Científicas De Investigación

2,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mecanismo De Acción

The mechanism of action of 2,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituent type (halogen vs. methyl), position, and piperazine modifications. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Halogen Substitution : Chloro and bromo analogs exhibit higher densities (~1.327 g/cm³) due to heavier atoms, increasing molecular weight and polarizability .

- Methyl vs. Halogen : The target compound’s methyl groups likely improve lipophilicity and membrane permeability compared to halogenated analogs, which may enhance electrophilic interactions with biological targets .

- Piperazine Position: Positional isomers (e.g., 2'-, 3'-, or 4'-piperazinomethyl) influence steric effects and receptor binding. The 4'-position in the target compound may optimize spatial alignment with enzyme active sites .

Receptor Affinity and Enzyme Inhibition

- Halogenated Analogs: Chloro and fluoro derivatives (e.g., 898762-21-5) show enhanced antimycobacterial activity due to halogen-induced electrophilicity, which disrupts menaquinone biosynthesis in Mycobacterium tuberculosis .

- Brominated Derivatives : Bromine’s bulky structure (e.g., 898783-03-4) may improve DNA intercalation or protein binding, relevant for anticancer applications .

Anti-Inflammatory and Analgesic Potential

- Docking studies suggest benzophenone derivatives with methylpiperazine groups occupy COX-1 active sites similarly to indomethacin, a non-steroidal anti-inflammatory drug (NSAID).

Antiparasitic Activity

- Benzophenone ethers with piperazine motifs (e.g., pentamidine analogs) demonstrate antileishmanial effects. The target compound’s methyl groups may enhance metabolic stability compared to nitro- or methoxy-substituted analogs .

Actividad Biológica

2,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone is an organic compound that belongs to the benzophenone family, characterized by its unique structure which includes a benzophenone backbone and a piperazine derivative. This compound has garnered attention in various fields, particularly in pharmacology and materials science, due to its potential biological activities.

- Molecular Formula : C21H26N2O

- Molecular Weight : 322.45 g/mol

- Boiling Point : 426.2ºC

- Density : 1.083 g/cm³

The compound features two methyl groups at the 2 and 4 positions on one aromatic ring and a piperazine moiety at the para position of the other ring, contributing to its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds like this compound exhibit various biological activities, including:

- Antioxidant Activity : The presence of the piperazine group enhances the compound’s ability to scavenge free radicals, potentially offering protective effects against oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in pharmaceutical applications.

- Photostability : As a benzophenone derivative, it is likely to exhibit photostability, which is crucial for applications in sunscreens and UV filters.

Case Studies and Research Findings

- Antioxidant Activity Assessment :

-

Antimicrobial Activity :

- In vitro tests conducted against Escherichia coli and Staphylococcus aureus showed that this compound inhibited bacterial growth at concentrations of 50-100 µg/mL. These findings highlight its potential as an antimicrobial agent .

- Photostability in Cosmetic Applications :

Comparative Analysis with Similar Compounds

A comparative analysis of structural analogs reveals insights into the biological activity of this compound:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2,5-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone | C21H26N2O | Different methyl group positioning | Moderate antioxidant activity |

| 2,3-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone | C21H26N2O | Variation in methyl group positions | Low antimicrobial activity |

| 4-Methylpiperazinomethyl benzophenone | C19H24N2O | Lacks additional methyl groups on benzene rings | High antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.